S-(3,4-Dimethylbenzene)-L-cysteine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

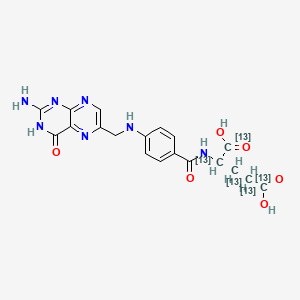

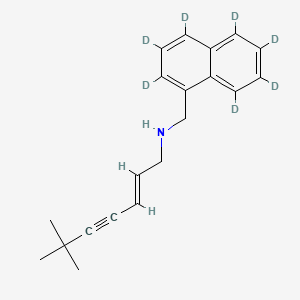

“S-(3,4-Dimethylbenzene)-L-cysteine” is a complex organic compound. It is a derivative of L-cysteine, a naturally occurring amino acid, where the sulfur atom of the cysteine is bound to a 3,4-dimethylbenzene group . The 3,4-dimethylbenzene group, also known as xylene, is an aromatic hydrocarbon derived from benzene by replacing two hydrogen atoms with methyl groups .

Synthesis Analysis

The synthesis of “this compound” could potentially involve the reaction of L-cysteine with 3,4-dimethylbenzyl chloride or a similar electrophile . This would likely involve a nucleophilic substitution reaction, where the sulfur atom of the cysteine attacks the electrophilic carbon of the 3,4-dimethylbenzyl chloride .Molecular Structure Analysis

The molecular structure of “this compound” would consist of a cysteine molecule where the sulfur atom is bound to a 3,4-dimethylbenzene group . The 3,4-dimethylbenzene group is a benzene ring with two methyl groups attached at the 3rd and 4th positions .Chemical Reactions Analysis

As an organic compound, “this compound” could undergo various chemical reactions. The benzene ring could participate in electrophilic aromatic substitution reactions . The amino and carboxyl groups of the cysteine could also engage in typical reactions of amino acids, such as peptide bond formation.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As a derivative of L-cysteine, it would likely share some properties with amino acids. The presence of the 3,4-dimethylbenzene group could impart additional properties, such as increased hydrophobicity .科学的研究の応用

S-Carboxymethyl-L-cysteine : This compound, a derivative of the sulfur-containing amino acid cysteine, is primarily used in respiratory medicine. It has undergone various metabolic studies, indicating interactions with intermediary metabolism pathways and potential polymorphic influences and circadian rhythms in its metabolic profiles. Such factors may affect the therapeutic efficacy of this compound (Mitchell & Steventon, 2012).

Thermal Degradation of S-methylcysteine : Studies on the thermal degradation of S-methyl-l-cysteine and its sulfoxide reveal that the breakdown products contribute significantly to the aroma of processed Brassica and Allium vegetables. This indicates the potential application of such compounds in the food industry for flavor enhancement (Kubec, Drhova, & Veĺišek, 1998).

Kinetics and Thermodynamics in L-cysteine Esters : Research on the oxidation process of L-cysteine and its esters in dimethyl sulfoxide-d6 provides insights into the oxidation kinetics and thermodynamics. Such studies are relevant for understanding the behavior of cysteine-based molecular models (Dougherty, Singh, & Krishnan, 2017).

Interaction of Dimethyltin(IV) with L-cysteine : Investigations into the thermodynamic and spectroscopic properties of dimethyltin(IV) cation with L-cysteine in aqueous solution have been conducted. These studies could have implications in understanding the behavior of metal ions with sulfur-containing amino acids (Cardiano, De Stefano, Giuffrè, & Sammartano, 2008).

Preparation of Active S-phenyl-L-cysteine : S-Phenyl-L-cysteine, a compound with potential applications as an antiretroviral/protease inhibitor for HIV, has been synthesized using a chemoenzymatic method, which could suggest methods for synthesizing similar compounds (Xu, Zhang, Gao, & Yue, 2019).

作用機序

将来の方向性

特性

IUPAC Name |

(2R)-2-amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7-3-4-9(5-8(7)2)15-6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVAQPMCVSDPDE-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SCC(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)SC[C@@H](C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3](/img/structure/B565595.png)

![(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6](/img/structure/B565600.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B565602.png)